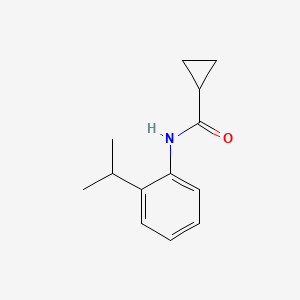
N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CL 316,243 and is a selective β3-adrenergic receptor agonist.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide involves the activation of β3-adrenergic receptor. The β3-adrenergic receptor is a G protein-coupled receptor that is expressed in various tissues, including adipose tissue, skeletal muscle, and liver. Upon activation, the β3-adrenergic receptor stimulates the production of cyclic adenosine monophosphate (cAMP), which activates protein kinase A (PKA). PKA, in turn, activates various downstream signaling pathways that lead to the activation of thermogenic processes and energy expenditure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide have been extensively studied in animal models. Studies have shown that the activation of β3-adrenergic receptor by N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide can increase energy expenditure, reduce body weight, and improve glucose and lipid metabolism. Additionally, N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide has been reported to have anti-inflammatory effects and can improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide in lab experiments is its selectivity for β3-adrenergic receptor. This compound has been extensively studied and has been shown to have minimal off-target effects. Additionally, the synthesis method for N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide is relatively simple and efficient. However, one of the limitations of using N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are various future directions for the use of N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide in research. One of the potential applications of this compound is in the development of novel therapies for obesity and metabolic disorders. Additionally, N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide can be used to study the role of β3-adrenergic receptor in various physiological processes, including thermogenesis, energy expenditure, and glucose and lipid metabolism. Further research is needed to fully understand the potential applications of N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide in various fields of research.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method for this compound is relatively simple and efficient, and it has been extensively studied for its potential applications in obesity research. The activation of β3-adrenergic receptor by N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide can increase energy expenditure, reduce body weight, and improve glucose and lipid metabolism. Further research is needed to fully understand the potential applications of this compound in various fields of research.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide involves the reaction of 3-chloro-2-methylbenzoic acid with 4-biphenylcarboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in anhydrous conditions, and the resulting product is purified by recrystallization. This synthesis method has been reported in various research articles and is considered to be an efficient way of producing N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of obesity research. It has been reported that N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide can stimulate the β3-adrenergic receptor, which is involved in the regulation of thermogenesis and energy expenditure. Studies have shown that the activation of β3-adrenergic receptor by N-(3-chloro-2-methylphenyl)-4-biphenylcarboxamide can increase energy expenditure and reduce body weight in animal models.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c1-14-18(21)8-5-9-19(14)22-20(23)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANHTMBBJPDPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(diethylamino)phenyl]amino}naphthoquinone](/img/structure/B5749078.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide](/img/structure/B5749085.png)
![N-{[4'-(acetyloxy)-3-biphenylyl]carbonyl}glycine](/img/structure/B5749099.png)
![2-[(4-tert-butylbenzyl)thio]-1H-benzimidazole](/img/structure/B5749106.png)

![4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylic acid](/img/structure/B5749123.png)
![2-[(3-chlorophenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5749126.png)
![4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5749137.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B5749158.png)


